Clofarabine-13C1, 15N3
Description
Clofarabine-13C1, 15N3 is a stable isotope-labeled analog of clofarabine, a purine nucleoside antimetabolite used clinically in the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL). The compound is specifically engineered with a 13C atom at the C1 position and three 15N isotopes, likely distributed across the adenine ring structure (Figure 1). This isotopic enrichment enhances its utility as an internal standard in quantitative mass spectrometry (MS) by minimizing interference from endogenous analytes and improving detection specificity .
Labeled compounds like this compound are critical for pharmacokinetic studies, enabling precise measurement of drug concentrations in biological matrices. Its synthesis follows stringent protocols to ensure isotopic purity (>99%), which is essential for minimizing variability in analytical workflows . Notably, commercial production of this compound is "made to order," with restricted handling due to its controlled status and short shelf life, necessitating careful logistical planning for researchers .
Properties
Molecular Formula |
C₉¹³CH₁₁ClFN₂¹⁵N₃O₃ |
|---|---|
Molecular Weight |
307.65 |
Synonyms |
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine-13C1, 15N3; _x000B_Clolar-13C1, 15N3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Isotope-Labeled Compounds
Q & A
Q. How is Clofarabine-<sup>13</sup>C1</sup>, <sup>15</sup>N3 synthesized, and what quality control measures ensure isotopic purity?
Clofarabine-<sup>13</sup>C1</sup>, <sup>15</sup>N3 is synthesized via stable isotope labeling, where <sup>13</sup>C and <sup>15</sup>N isotopes are incorporated into specific positions of the parent molecule. Key steps include:
- Chemical synthesis : Use of isotopically labeled precursors (e.g., <sup>13</sup>C-enriched reagents or <sup>15</sup>N-containing amines) under controlled reaction conditions to minimize isotopic scrambling .
- Quality control : Isotopic purity (≥98%) is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the absence of unlabeled species. For example, isotopic enrichment can be quantified by comparing the isotopic peak pattern with theoretical values .
Q. What analytical methods are recommended for characterizing Clofarabine-<sup>13</sup>C1</sup>, <sup>15</sup>N3 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:
- Chromatographic separation : Use polar stationary phases (e.g., Raptor Polar X columns) to resolve isotopic analogs from endogenous metabolites .
- Mass detection : Monitor transitions specific to the labeled compound (e.g., m/z shifts corresponding to <sup>13</sup>C and <sup>15</sup>N substitutions) to avoid interference from unlabeled Clofarabine .
- Validation : Include recovery experiments using internal standards (e.g., <sup>15</sup>N3-cytidine) to correct for matrix effects and ionization efficiency .
Advanced Research Questions
Q. How can isotopic interference be minimized when using Clofarabine-<sup>13</sup>C1</sup>, <sup>15</sup>N3 in multiplexed metabolomic assays?
Isotopic interference arises when natural abundance <sup>13</sup>C or <sup>15</sup>N in biological samples overlaps with the labeled compound’s signals. Mitigation strategies include:
- Chromatographic optimization : Adjust gradient elution (e.g., 0.05% acetic acid/methanol gradients) to separate isotopic analogs .
- Mathematical correction : Use software like Thermo Fisher Trace Finder to subtract background isotopic contributions based on natural abundance models .
- Cross-validation : Compare results with orthogonal methods (e.g., NMR) to confirm specificity .
Q. How should researchers design experiments to address discrepancies in pharmacokinetic data obtained with Clofarabine-<sup>13</sup>C1</sup>, <sup>15</sup>N3?
Discrepancies may stem from variable isotopic incorporation or matrix effects. A robust experimental design includes:
- Internal standardization : Co-inject isotopically labeled analogs (e.g., <sup>15</sup>N3,<sup>13</sup>C1-N7G-N3A-BD) to normalize for extraction efficiency and instrument drift .
- Dose-response calibration : Generate standard curves in relevant biological matrices (e.g., plasma, tissue homogenates) to account for matrix-specific ion suppression .
- Blinded replication : Assign sample processing to independent teams to reduce bias, as outlined in reproducibility frameworks .
Q. What are the challenges in integrating Clofarabine-<sup>13</sup>C<sup>1</sup>, <sup>15</sup>N3 data with other omics datasets (e.g., transcriptomics)?
Key challenges include:
- Data normalization : Use batch correction algorithms (e.g., ComBat) to harmonize metabolomic and transcriptomic datasets acquired on different platforms .
- Temporal alignment : Synchronize sampling timepoints to account for metabolic flux dynamics, as isotope turnover rates may differ from mRNA expression kinetics .
- Cross-disciplinary validation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses that bridge molecular mechanisms and clinical outcomes .
Methodological Best Practices
Q. How to validate the stability of Clofarabine-<sup>13</sup>C1</sup>, <sup>15</sup>N3 under varying storage conditions?
- Stability testing : Incubate the compound at -80°C, -20°C, and 4°C for 0–30 days, and quantify degradation using LC-MS/MS. Include isotopically labeled internal standards (e.g., <sup>15</sup>N3-MdCyt) to distinguish degradation from matrix effects .
- Acceptance criteria : ≤15% deviation from baseline concentration, as per FDA guidelines for bioanalytical method validation .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Clofarabine-<sup>13</sup>C1</sup>, <sup>15</sup>N3?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 or IC50 values.
- Error propagation : Use Monte Carlo simulations to account for uncertainties in isotopic enrichment and instrument sensitivity .
- Open-source tools : Leverage platforms like MetaboAnalyst for pathway enrichment analysis .
Tables for Critical Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
